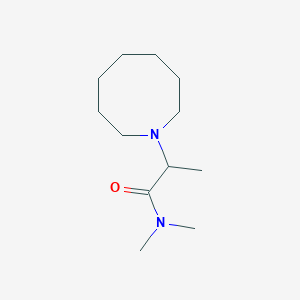![molecular formula C13H13NO B7516110 1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
1-[(2-Methylphenyl)methyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylphenyl)methyl]pyridin-2-one is a chemical compound that is commonly used in scientific research. It is also known as 2-Methyl-1-[(2-methylphenyl)methyl]pyridin-2-one or MMP. This compound belongs to the class of pyridinones and has a molecular formula of C14H15NO.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methylphenyl)methyl]pyridin-2-one is not well understood. However, it is believed to act as a chelating agent, meaning that it can bind to metal ions and form stable complexes. These complexes can then interact with other molecules in various ways, depending on the specific application.
Biochemical and Physiological Effects
1-[(2-Methylphenyl)methyl]pyridin-2-one does not have any known biochemical or physiological effects in humans. However, it has been studied for its potential use in various biological systems, including in vitro and in vivo models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-Methylphenyl)methyl]pyridin-2-one in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in a variety of applications, including catalysis, sensing, and imaging.
One limitation of using 1-[(2-Methylphenyl)methyl]pyridin-2-one in lab experiments is its potential toxicity. While it is generally considered safe to handle, it can be harmful if ingested or inhaled. Therefore, proper precautions should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research involving 1-[(2-Methylphenyl)methyl]pyridin-2-one. Some potential areas of study include:
1. Developing new metal complexes with improved catalytic or sensing properties.
2. Studying the interaction of 1-[(2-Methylphenyl)methyl]pyridin-2-one complexes with biological molecules, such as proteins or DNA.
3. Investigating the potential use of 1-[(2-Methylphenyl)methyl]pyridin-2-one complexes in medical imaging or drug delivery applications.
Conclusion
1-[(2-Methylphenyl)methyl]pyridin-2-one is a chemical compound that has several scientific research applications. It is commonly used as a ligand in metal coordination chemistry and has potential uses in catalysis, sensing, and imaging. While it has some limitations, such as potential toxicity, it is a valuable tool for researchers in various fields. Future research could lead to new applications and a better understanding of its properties.
Métodos De Síntesis
The synthesis of 1-[(2-Methylphenyl)methyl]pyridin-2-one involves the reaction of 2-acetylpyridine with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction results in the formation of MMP as a yellow solid.
Aplicaciones Científicas De Investigación
1-[(2-Methylphenyl)methyl]pyridin-2-one has several scientific research applications. It is commonly used as a ligand in metal coordination chemistry, where it can form complexes with various metal ions. These complexes have been studied for their potential use in catalysis, sensing, and other applications.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-6-2-3-7-12(11)10-14-9-5-4-8-13(14)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNBTNVPBMTEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)

![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)



![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)